Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride
Description
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a spirocyclic compound featuring a six-membered cyclohexane ring fused to a piperazine moiety, with a methyl ester group at position 3. This molecule serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes like PARP (poly-ADP ribose polymerase) and AAA ATPases . Its structural uniqueness lies in the spirocyclic core, which enhances conformational rigidity and binding specificity compared to linear analogs.
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11;/h12H,2-9H2,1H3;1H |
InChI Key |
HDCWTRBSAHNECQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2(CCNCC2)CC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then methylated and esterified to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications: Spiro Ring Size and Substituents
Key Observations :
- Spiro Ring Size : Spiro[5.5] systems (e.g., undecane derivatives) offer greater conformational flexibility than spiro[4.5] analogs, impacting target selectivity .
- Ester vs. tert-Butyl : Methyl esters are more reactive toward hydrolysis than tert-butyl esters, making them preferable for prodrug strategies. tert-Butyl derivatives, however, are stable intermediates for amine liberation .
- Diketopiperazines (DKPs) : Compounds like 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione exhibit dual hydrogen-bonding capacity, enhancing affinity for proteolytic enzymes .
Stability and Reactivity
- Methyl esters undergo faster hydrolysis under physiological conditions compared to tert-butyl esters, which require strong acids (e.g., TFA) for deprotection .
- Diketopiperazine derivatives (e.g., 5d–f ) show stability under reflux conditions but are sensitive to nucleophilic attack at the carbonyl groups .
Physicochemical Properties
| Property | Methyl 3,9-Diazaspiro[5.5]undecane-3-carboxylate HCl | 3-Methyl-3,9-diazaspiro[5.5]undecane | tert-Butyl Analog HCl |
|---|---|---|---|
| Molecular Weight | 290.83 g/mol | 168.28 g/mol | 290.83 g/mol |
| Melting Point | Not reported | 128–130°C | Not reported |
| pKa | ~3.5 (carboxylate) | 11.02 (amine) | ~3.5 (carboxylate) |
| Solubility | High in polar solvents (DMSO, water) | Low (hydrophobic core) | Moderate (tert-butyl group) |
Notes:
Biological Activity
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride (CAS No. 13323-45-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique spiro structure that contributes to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- Structure : The compound exhibits a spirocyclic structure, which is significant for its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Cytotoxicity Studies
In cytotoxicity assays, the compound has shown varying degrees of cytotoxic effects on different cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against certain carcinoma cells, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 20 µM |
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various diazaspiro compounds, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and increased antimicrobial potency.
- Case Study on Cytotoxicity : In a study by Johnson et al. (2023), the cytotoxic effects of this compound were assessed against several cancer cell lines using the MTT assay. The findings highlighted its potential as a lead compound for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
